Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N2O5S2 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C26H24N2O6S
- Molecular Weight : 492.5 g/mol
- IUPAC Name : Ethyl (2E)-2-[(3-acetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : The compound binds to cellular receptors, modulating signaling pathways that may affect cell proliferation and survival.
- Nucleic Acid Interaction : Evidence suggests that it can intercalate with DNA and RNA, potentially influencing gene expression and replication processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity : It has demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating strong efficacy in inhibiting cell growth.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 17 |
HT-29 | 9 |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : It shows promising results against several bacterial strains, suggesting potential use as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in ACS Omega reported that derivatives of thiazolopyrimidine exhibited strong antiproliferative activity against cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cancer progression .
- Antimicrobial Activity : Another investigation highlighted the antibacterial effects of similar thiazolopyrimidine compounds against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into their potential as therapeutic agents .
- Inflammation Models : In vivo studies demonstrated that the compound reduced inflammation markers in animal models, suggesting its utility in managing inflammatory conditions .
Properties
Molecular Formula |
C23H20N2O5S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O5S2/c1-4-29-22(28)19-13(2)24-23-25(20(19)17-10-7-11-31-17)21(27)18(32-23)12-15-8-5-6-9-16(15)30-14(3)26/h5-12,20H,4H2,1-3H3/b18-12+ |
InChI Key |
QPUPZALDMBUKGX-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=CC=C4OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C |
Origin of Product |
United States |
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